molecular formula C18H19F17 B044734 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-9-octadecene CAS No. 113999-61-4

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-9-octadecene

Cat. No.: B044734
CAS No.: 113999-61-4
M. Wt: 558.3 g/mol
InChI Key: YDKKPMDGMXMFMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Monomethyl auristatin E is a synthetic antineoplastic agent derived from peptides found in the marine shell-less mollusc Dolabella auricularia. It is a highly potent antimitotic drug that inhibits cell division by blocking the polymerization of tubulin. Due to its toxicity, monomethyl auristatin E cannot be used as a standalone drug but is instead linked to monoclonal antibodies to target cancer cells specifically .

Preparation Methods

Monomethyl auristatin E is synthesized through a series of chemical reactions involving the coupling of various amino acid derivatives. The synthetic route typically involves the following steps:

In industrial production, monomethyl auristatin E is often synthesized in large-scale reactors under controlled conditions to ensure high yield and purity. The reaction conditions typically involve the use of organic solvents, controlled temperature, and pH to optimize the reaction efficiency .

Chemical Reactions Analysis

Monomethyl auristatin E undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions are typically derivatives of monomethyl auristatin E with modified functional groups .

Scientific Research Applications

Monomethyl auristatin E has a wide range of scientific research applications, including:

Mechanism of Action

Monomethyl auristatin E exerts its effects by inhibiting cell division through the disruption of the microtubule network. It binds to tubulin dimers, preventing their polymerization into microtubules, which are essential for cell division. The linker used to attach monomethyl auristatin E to monoclonal antibodies is stable in extracellular fluid but is cleaved by cathepsin once the conjugate enters a tumor cell. This cleavage activates the antimitotic mechanism of monomethyl auristatin E, leading to cell cycle arrest and apoptosis of the cancer cells .

Comparison with Similar Compounds

Monomethyl auristatin E is often compared with other similar compounds, such as auristatin E and monomethyl auristatin F. While auristatin E has two methyl substituents on the N-terminal amino group, monomethyl auristatin E has only one, making it more potent. Monomethyl auristatin F is another derivative with similar antimitotic activity but differs in its chemical structure and potency .

Similar compounds include:

Monomethyl auristatin E stands out due to its high potency and effectiveness in targeted cancer therapy when used in antibody-drug conjugates.

Properties

CAS No.

113999-61-4

Molecular Formula

C18H19F17

Molecular Weight

558.3 g/mol

IUPAC Name

(E)-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorooctadec-9-ene

InChI

InChI=1S/C18H19F17/c1-2-3-4-5-6-7-8-9-10-11(19,20)12(21,22)13(23,24)14(25,26)15(27,28)16(29,30)17(31,32)18(33,34)35/h9-10H,2-8H2,1H3/b10-9+

InChI Key

YDKKPMDGMXMFMV-UHFFFAOYSA-N

SMILES

CCCCCCCCC=CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Isomeric SMILES

CCCCCCCC/C=C/C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Canonical SMILES

CCCCCCCCC=CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Synonyms

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-9-octadecene
F8H8E hydrocarbon

Origin of Product

United States

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